4-[(2-Naphthalen-2-yloxyacetyl)amino]benzamide 4-[(2-Naphthalen-2-yloxyacetyl)amino]benzamide
Brand Name: Vulcanchem
CAS No.: 6160-56-1
VCID: VC21343362
InChI: InChI=1S/C19H16N2O3/c20-19(23)14-5-8-16(9-6-14)21-18(22)12-24-17-10-7-13-3-1-2-4-15(13)11-17/h1-11H,12H2,(H2,20,23)(H,21,22)
SMILES: C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=CC=C(C=C3)C(=O)N
Molecular Formula: C19H16N2O3
Molecular Weight: 320.3 g/mol

4-[(2-Naphthalen-2-yloxyacetyl)amino]benzamide

CAS No.: 6160-56-1

Cat. No.: VC21343362

Molecular Formula: C19H16N2O3

Molecular Weight: 320.3 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

4-[(2-Naphthalen-2-yloxyacetyl)amino]benzamide - 6160-56-1

CAS No. 6160-56-1
Molecular Formula C19H16N2O3
Molecular Weight 320.3 g/mol
IUPAC Name 4-[(2-naphthalen-2-yloxyacetyl)amino]benzamide
Standard InChI InChI=1S/C19H16N2O3/c20-19(23)14-5-8-16(9-6-14)21-18(22)12-24-17-10-7-13-3-1-2-4-15(13)11-17/h1-11H,12H2,(H2,20,23)(H,21,22)
Standard InChI Key RZCCNGZKONPLAK-UHFFFAOYSA-N
SMILES C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=CC=C(C=C3)C(=O)N
Canonical SMILES C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=CC=C(C=C3)C(=O)N

1. Introduction to 4-[(2-Naphthalen-2-yloxyacetyl)amino]benzamide

4-[(2-Naphthalen-2-yloxyacetyl)amino]benzamide is a synthetic organic compound that combines a benzamide core with a naphthalene-derived moiety. Its structure suggests potential applications in medicinal chemistry, particularly as a candidate for antimicrobial, anticancer, or enzyme inhibition studies due to its functional groups and aromatic systems.

2. Structural Features

3. Potential Applications

Pharmacological Potential

Compounds containing benzamide and naphthalene moieties often exhibit biological activity:

  • Antimicrobial Activity: The presence of aromatic systems and amide groups may disrupt bacterial enzymes or membranes.

  • Anticancer Properties: Benzamides are known to inhibit histone deacetylases (HDACs), making them candidates for cancer therapy.

  • Enzyme Inhibition: The molecule's structure suggests potential as an inhibitor of enzymes like kinases or proteases.

Chemical Research

The compound can serve as a scaffold for designing derivatives with enhanced properties through substitutions on the benzamide or naphthalene rings.

4. Synthesis Overview

While specific synthesis protocols for this compound are unavailable, general methods for synthesizing similar compounds include:

  • Amide Bond Formation:

    • Reacting a benzoyl chloride derivative with an amine under basic conditions.

  • Ether Formation:

    • Coupling naphthol with an acyl halide to form the naphthalen-2-yloxyacetyl group.

5. Analytical Characterization

To confirm the structure and purity of the compound, standard analytical techniques are used:

  • NMR Spectroscopy: Identifies hydrogen and carbon environments.

  • Mass Spectrometry (MS): Determines molecular weight.

  • Infrared (IR) Spectroscopy: Confirms functional groups like amides and ethers.

  • X-ray Crystallography: Provides detailed structural information if crystals are available.

6. Limitations and Future Directions

Challenges:

  • Limited solubility in aqueous media may hinder biological testing.

  • Potential toxicity or off-target effects require thorough evaluation.

Future Research:

  • Derivatization: Modifying the structure to improve solubility or potency.

  • Biological Testing: Screening against microbial strains, cancer cell lines, or enzyme targets.

  • Computational Studies: Molecular docking to predict binding affinity with biological targets.

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